2-(4-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, also known as VDM-11, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to modulate the endocannabinoid system in the body.
Mechanism of Action
2-(4-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits. Endocannabinoids are known to play a role in pain regulation, inflammation, and anxiety, among other physiological processes.
Biochemical and Physiological Effects
Studies have shown that this compound has potential therapeutic benefits for a variety of conditions, including pain, inflammation, anxiety, and depression. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide in lab experiments is that it is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme without affecting other enzymes in the body. This makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, one limitation of using this compound is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide. One area of interest is its potential therapeutic applications for conditions such as pain, inflammation, anxiety, and depression. Another area of interest is its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, there is potential for the development of new and more effective FAAH inhibitors based on the structure of this compound.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide involves the reaction of 2-(4-chlorophenoxy)acetic acid with cyclohexylamine and methyl chloroformate. The resulting intermediate is then treated with sodium hydroxide to obtain the final product. The yield of the synthesis method is typically around 70%, making it a reliable and efficient method for producing this compound.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been studied extensively for its potential therapeutic applications. It has been shown to modulate the endocannabinoid system by inhibiting FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are known to play a role in pain regulation, inflammation, and anxiety, among other physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-11(21-13-9-7-12(17)8-10-13)16(20)18(2)14-5-3-4-6-15(14)19/h7-11,14-15,19H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDONYBEIMCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1O)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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